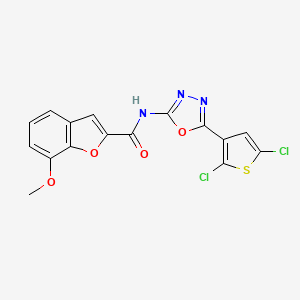

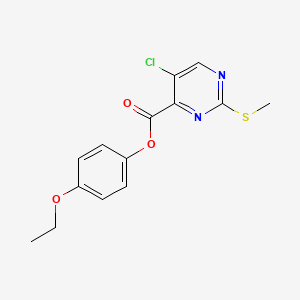

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

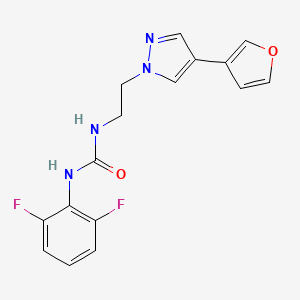

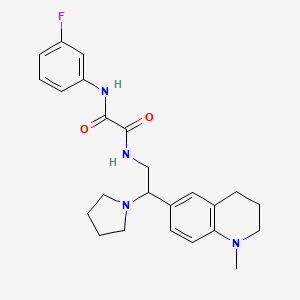

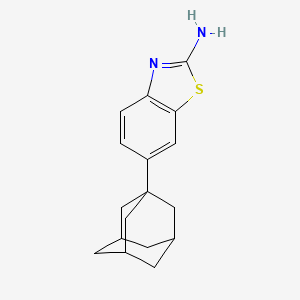

The compound seems to be a complex organic molecule with multiple functional groups including an oxadiazole ring and a benzofuran ring. It also contains dichlorothiophene, which is a type of aromatic compound with chlorine atoms and a sulfur atom .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using different spectroscopic methods such as IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve condensation reactions and reflux processes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic methods .Applications De Recherche Scientifique

Antidiabetic Screening

Research has been conducted on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, showcasing the potential of compounds with an oxadiazole moiety in antidiabetic activity. The compounds were evaluated using the α-amylase inhibition assay, indicating the potential of such chemical structures in the development of antidiabetic agents (Lalpara et al., 2021).

Antimicrobial Activity

Benzofuran-oxadiazole hybrids have been designed, synthesized, and evaluated for antimicrobial activity. This suggests the utility of oxadiazole and benzofuran derivatives in combating microbial infections, indicating their significance in the development of new antimicrobial agents (Sanjeeva et al., 2021).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety were synthesized and evaluated for their nematocidal activities. This research demonstrates the potential use of such compounds in agricultural practices to control nematode infestations (Liu et al., 2022).

Anticancer Evaluation

The synthesis and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole highlight the anticancer properties of oxadiazole derivatives. This study provides insight into the design of novel chemotherapeutic agents (Salahuddin et al., 2014).

Synthesis and Evaluation of Antimicrobial Agents

A study on the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents presents another application of oxadiazole derivatives. These compounds exhibited moderate to good activities against tested bacterial and fungal strains, further supporting their potential in antimicrobial drug development (Jadhav et al., 2017).

Mécanisme D'action

Target of Action

The primary target of this compound is cytochrome P450 14 alpha-sterol demethylase (CYP51) . CYP51 is an essential enzyme in the biosynthesis of sterols in various organisms, including fungi and mammals. It plays a crucial role in maintaining cell membrane integrity and fluidity.

Mode of Action

The compound interacts with CYP51 by binding to its active site, thereby inhibiting the enzyme’s function . This interaction disrupts the biosynthesis of essential sterols, leading to alterations in cell membrane properties and ultimately cell death.

Biochemical Pathways

The inhibition of CYP51 affects the sterol biosynthesis pathway . This pathway is responsible for the production of essential sterols, which are vital components of cell membranes. Disruption of this pathway leads to a deficiency of these sterols, causing instability in the cell membrane and eventually cell death.

Result of Action

The result of the compound’s action is the disruption of cell membrane integrity due to the inhibition of sterol biosynthesis . This leads to cell death, thereby exerting its therapeutic effect (e.g., antifungal activity).

Propriétés

IUPAC Name |

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2N3O4S/c1-23-9-4-2-3-7-5-10(24-12(7)9)14(22)19-16-21-20-15(25-16)8-6-11(17)26-13(8)18/h2-6H,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHIMDOXDWFOMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-carbamoylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2818618.png)

![3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2818623.png)

![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2818628.png)

![1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2818636.png)